Cas no 2172001-80-6 (3,5-dibromo-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidobenzoic acid)

3,5-dibromo-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidobenzoic acid 化学的及び物理的性質
名前と識別子
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- 3,5-dibromo-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidobenzoic acid
- EN300-1550312
- 2172001-80-6
- 3,5-dibromo-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]benzoic acid
-
- インチ: 1S/C26H18Br2N2O5/c27-15-12-20(25(32)33)24(22(28)13-15)30-23(31)10-5-11-29-26(34)35-14-21-18-8-3-1-6-16(18)17-7-2-4-9-19(17)21/h1-4,6-9,12-13,21H,11,14H2,(H,29,34)(H,30,31)(H,32,33)
- InChIKey: AAEZHGMJUPCXMD-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=CC(C(=O)O)=C1NC(C#CCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)Br
計算された属性
- せいみつぶんしりょう: 597.95620g/mol
- どういたいしつりょう: 595.95825g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 6
- 複雑さ: 848
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 5.8
3,5-dibromo-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1550312-1.0g |
3,5-dibromo-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]benzoic acid |
2172001-80-6 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1550312-100mg |
3,5-dibromo-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]benzoic acid |
2172001-80-6 | 100mg |
$2963.0 | 2023-09-25 | ||
Enamine | EN300-1550312-50mg |
3,5-dibromo-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]benzoic acid |
2172001-80-6 | 50mg |
$2829.0 | 2023-09-25 | ||
Enamine | EN300-1550312-5000mg |
3,5-dibromo-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]benzoic acid |
2172001-80-6 | 5000mg |
$9769.0 | 2023-09-25 | ||
Enamine | EN300-1550312-0.05g |
3,5-dibromo-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]benzoic acid |
2172001-80-6 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1550312-2.5g |
3,5-dibromo-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]benzoic acid |
2172001-80-6 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1550312-10.0g |
3,5-dibromo-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]benzoic acid |
2172001-80-6 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1550312-250mg |
3,5-dibromo-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]benzoic acid |
2172001-80-6 | 250mg |
$3099.0 | 2023-09-25 | ||
Enamine | EN300-1550312-0.1g |
3,5-dibromo-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]benzoic acid |
2172001-80-6 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1550312-500mg |
3,5-dibromo-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]benzoic acid |
2172001-80-6 | 500mg |
$3233.0 | 2023-09-25 |
3,5-dibromo-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidobenzoic acid 関連文献
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
3,5-dibromo-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidobenzoic acidに関する追加情報
Introduction to 3,5-dibromo-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidobenzoic acid and Its Significance in Modern Chemical Biology
The compound with the CAS number 2172001-80-6, specifically named as 3,5-dibromo-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidobenzoic acid, represents a fascinating intersection of organic chemistry and pharmaceutical innovation. This intricate molecular structure has garnered attention in the scientific community due to its potential applications in drug discovery and biochemical research. The presence of multiple functional groups, including bromine substituents and an amide linkage, makes this compound a versatile scaffold for further chemical modifications and biological evaluations.
At the heart of this compound's utility lies its complex aromatic system, which includes a benzoic acid core flanked by bromine atoms at the 3rd and 5th positions. This substitution pattern not only enhances the compound's lipophilicity but also introduces specific sites for further functionalization. The {(9H-fluoren-9-yl)methoxycarbonyl}amino group appended to the butane chain adds another layer of complexity, providing a protected amino function that can be selectively deprotected under mild conditions to yield a reactive amine. This feature is particularly valuable in medicinal chemistry, where controlled reactivity is essential for constructing biologically active molecules.
Recent advancements in chemical biology have highlighted the importance of multifunctional compounds in modulating biological pathways. The 3,5-dibromo-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidobenzoic acid structure exemplifies this trend by integrating several pharmacophoric elements into a single molecule. Such integrality not only simplifies synthetic strategies but also increases the likelihood of discovering compounds with broad-spectrum activity. For instance, the benzoic acid moiety is known to exhibit anti-inflammatory and analgesic properties, while the amide group can serve as a hinge binder for protein targets.
The bromine atoms in the molecule play a crucial role in mediating interactions with biological targets. Brominated aromatic compounds are frequently employed in drug development due to their ability to enhance binding affinity and metabolic stability. In particular, the 3,5-dibromo substitution pattern has been shown to improve binding to certain enzymes and receptors by increasing hydrophobic interactions and π-stacking effects. This structural feature makes 3,5-dibromo-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidobenzoic acid a promising candidate for further exploration in therapeutic contexts.
The {(9H-fluoren-9-yl)methoxycarbonyl}amino group is another key feature that contributes to the compound's versatility. The fluorenylmethoxycarbonyl (Fmoc) protection is a widely used strategy in peptide synthesis and drug development due to its stability under various conditions while being easily removable with mild acidic hydrolysis. This protection allows for selective introduction of other functional groups or bioconjugation strategies without interfering with the underlying structure of the molecule. Such modularity is crucial for developing lead compounds that can be fine-tuned through iterative optimization.
In the realm of drug discovery, computational modeling and high-throughput screening have become indispensable tools for identifying potential hits. The structural complexity of 3,5-dibromo-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidobenzoic acid makes it an attractive candidate for these approaches. Molecular docking studies have suggested that this compound may interact with various biological targets, including kinases, proteases, and transcription factors. These interactions could potentially lead to novel therapeutic interventions for diseases such as cancer, inflammation, and neurodegeneration.
Recent research has also explored the use of brominated benzoic acids as probes for understanding enzyme mechanisms and substrate recognition. The ability to selectively label specific residues or domains within proteins using brominated aromatic compounds has provided valuable insights into molecular recognition processes. For example, studies have demonstrated that brominated benzoic acids can be used to map binding pockets and identify key residues involved in substrate binding. This information can then be leveraged to design more potent and selective inhibitors.
The synthetic routes to 3,5-dibromo-2-4-({(9H-fluoren-9-yldimethoxycarbonyl}amino)butanoylamidobenzoic acid highlight its synthetic accessibility while maintaining high purity standards. Multi-step organic synthesis involving cross-coupling reactions, nucleophilic substitutions, and protection-deprotection strategies are commonly employed to construct this complex molecule. Advances in synthetic methodologies have made it possible to produce such compounds on a larger scale with improved yields and reduced byproduct formation.
The pharmaceutical industry continues to invest heavily in developing novel molecular entities with improved pharmacokinetic profiles. The lipophilicity introduced by the bromine substituents enhances oral bioavailability, while the presence of polar functional groups ensures good solubility in aqueous media. These properties make 3,5-dibromo - 2 - 4 - ( { ( 9 H - fluorenylmethoxycarbonyl } amino ) but - 2 - ynamidobenzoic acid an attractive candidate for further development as an oral therapeutic agent.
In conclusion,3 , 5 - dibromo - 2 - 4 - ( { ( 9 H - fluorenylmethoxycarbonyl } amino ) but - 2 - ynamidobenzoic acid (CAS no: 2172001 - 80 - 6) represents a structurally sophisticated compound with significant potential in chemical biology and drug discovery. Its multifunctional nature, combined with its synthetic accessibility and favorable physicochemical properties, makes it a valuable tool for researchers exploring new therapeutic interventions.
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